Mitophagy activator 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mitophagy activator 1 is a brain-penetrant small molecule that binds to PTEN-induced putative kinase 1 (PINK1) and stabilizes the active heterocomplex, thereby enhancing mitochondrial autophagy. It is known for its ability to clear phosphorylated alpha-synuclein aggregates in a dose-dependent manner, making it a promising compound for research in neurodegenerative diseases such as Parkinson’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mitophagy activator 1 involves multiple steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve large-scale synthesis followed by purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions

Mitophagy activator 1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: Substitution reactions involving the replacement of functional groups are common in the modification of this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Mitophagy activator 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study mitochondrial autophagy and its regulation.

Biology: Investigated for its role in cellular processes such as mitochondrial quality control and apoptosis.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease due to its ability to clear alpha-synuclein aggregates.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting mitochondrial dysfunction

Mecanismo De Acción

Mitophagy activator 1 exerts its effects by binding to PTEN-induced putative kinase 1 (PINK1) and stabilizing the active heterocomplex. This interaction enhances mitochondrial autophagy by promoting the clearance of damaged mitochondria and protein aggregates. The molecular targets involved include PINK1 and Parkin, which play crucial roles in the regulation of mitophagy. The compound also influences various signaling pathways, including the P62-KEAP1-NRF2 pathway, which is involved in maintaining cellular homeostasis .

Comparación Con Compuestos Similares

Similar Compounds

Valinomycin: A cyclic depsipeptide antibiotic that induces PINK1 activation and promotes Parkin phosphorylation.

Afzelin: Exhibits several cellular activities, including promoting mitochondrial biogenesis and reducing levels of mitophagy-related proteins.

Cucurbitacin B: Inhibits AKT signaling activation and induces apoptosis via the STAT3 pathway

Uniqueness

Mitophagy activator 1 is unique in its ability to penetrate the brain and specifically target PINK1, making it highly effective in promoting mitochondrial autophagy and clearing alpha-synuclein aggregates. This specificity and brain-penetrant property distinguish it from other mitophagy activators, making it a valuable compound for research in neurodegenerative diseases .

Propiedades

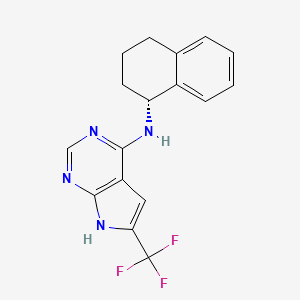

Número CAS |

2499962-58-0 |

|---|---|

Fórmula molecular |

C17H15F3N4 |

Peso molecular |

332.32 g/mol |

Nombre IUPAC |

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)/t13-/m1/s1 |

Clave InChI |

JOIONRWKOGDQOG-CYBMUJFWSA-N |

SMILES isomérico |

C1C[C@H](C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |

SMILES canónico |

C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)

![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)